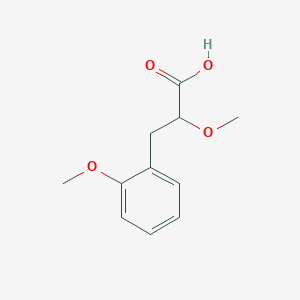

2-Methoxy-3-(2-methoxyphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Methoxy-3-(2-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known by other names such as o-Methoxyhydrocinnamic acid, 2-Methoxyhydrocinnamic acid, 3- (o-Methoxyphenyl)propionic acid, Benzenepropanoic acid, 2-methoxy-, and Benzenpropionic acid, 2-methoxy .

Molecular Structure Analysis

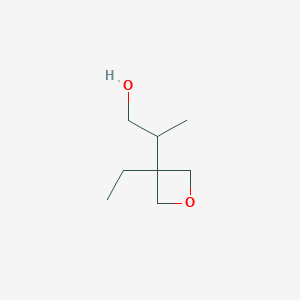

The molecular structure of “2-Methoxy-3-(2-methoxyphenyl)propanoic acid” can be represented by the InChI string: InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3, (H,11,12) . This indicates that the compound contains a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to a phenyl ring .Physical And Chemical Properties Analysis

The molecular weight of “2-Methoxy-3-(2-methoxyphenyl)propanoic acid” is 180.2005 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemistry

2-Methoxy-3-(2-methoxyphenyl)propanoic acid is a compound involved in the synthesis of complex organic molecules. For instance, it undergoes acid-catalyzed ring closure to form corresponding 2-phenyl-1-indanone, a process that can yield various by-products and demonstrates the compound's susceptibility to auto-oxidation (D. W. Brown, C. Denman, & H. O'donnell, 1971). Another study highlights the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids in virtually quantitative yield, showcasing an efficient method for double bond hydrogenation (L. Korotaeva, T. Rubinskaya, I. A. Rybakova, & V. P. Gultyai, 2011).

Materials Science and Engineering

Research on 2-Methoxy-3-(2-methoxyphenyl)propanoic acid derivatives also extends to materials science, where these compounds are investigated for their potential as corrosion inhibitors and components in dye-sensitized solar cells. For example, acrylamide derivatives have been studied for their effectiveness in protecting metals against corrosion, demonstrating significant potential in industrial applications (Ahmed Abu-Rayyan et al., 2022). Moreover, novel organic sensitizers for dye-sensitized solar cell applications have been developed, aiming to enhance the efficiency and stability of these renewable energy devices (D. Hagberg et al., 2008).

Pharmacology and Biomedical Applications

In the biomedical field, derivatives of 2-Methoxy-3-(2-methoxyphenyl)propanoic acid have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. For instance, a series of novel acrylamide derivatives showed significant antioxidant action and efficacy against inflammation and ulceration, highlighting the therapeutic potential of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Eigenschaften

IUPAC Name |

2-methoxy-3-(2-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-6-4-3-5-8(9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLYBLYBETWWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(2-methoxyphenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)

![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)

![(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2695297.png)

![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2695310.png)

![3-Oxo-2,5,7,8-tetrahydropyrano[4,3-c]pyridazine-4-carboxylic acid](/img/structure/B2695313.png)